molecular formula C16H16ClF2NO3S B10901033 3-chloro-6-(difluoromethoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-6-(difluoromethoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B10901033
M. Wt: 375.8 g/mol
InChI Key: QACBCRAKQWVHKH-UHFFFAOYSA-N
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Description

3-Chloro-6-(difluoromethoxy)-N~2~-(1-tetrahydro-2-furanylethyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound It belongs to the class of benzothiophenes, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(difluoromethoxy)-N~2~-(1-tetrahydro-2-furanylethyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.

    Introduction of the Chloro and Difluoromethoxy Groups: Chlorination and difluoromethoxylation can be achieved using reagents like thionyl chloride and difluoromethyl ether, respectively.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine, such as 1-tetrahydro-2-furanylethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the benzothiophene core to a dihydrobenzothiophene.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or dihydrobenzothiophenes.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

3-Chloro-6-(difluoromethoxy)-N~2~-(1-tetrahydro-2-furanylethyl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-6-(difluoromethoxy)-N~2~-(1-tetrahydro-2-furanylethyl)-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but they often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 2-hydroxybenzothiophene share a similar core structure.

    Chloro and Difluoromethoxy Substituted Compounds: Compounds such as 3-chloro-6-(difluoromethoxy)benzene and 3-chloro-6-(difluoromethoxy)pyridine have similar substituents.

Uniqueness

3-Chloro-6-(difluoromethoxy)-N~2~-(1-tetrahydro-2-furanylethyl)-1-benzothiophene-2-carboxamide is unique due to the combination of its benzothiophene core, chloro, and difluoromethoxy substituents, and the tetrahydro-2-furanylethyl carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H16ClF2NO3S

Molecular Weight

375.8 g/mol

IUPAC Name

3-chloro-6-(difluoromethoxy)-N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H16ClF2NO3S/c1-8(11-3-2-6-22-11)20-15(21)14-13(17)10-5-4-9(23-16(18)19)7-12(10)24-14/h4-5,7-8,11,16H,2-3,6H2,1H3,(H,20,21)

InChI Key

QACBCRAKQWVHKH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC(F)F)Cl

Origin of Product

United States

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